molecular formula C4H7N3S B14356341 4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione CAS No. 90311-61-8

4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B14356341
CAS No.: 90311-61-8
M. Wt: 129.19 g/mol
InChI Key: ORCNXAISVQLESR-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methylamino group attached to the imidazole ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol sulfate: Used in photographic developers and has similar chemical reactivity.

    Methylamine: A simpler amine that shares the methylamino group but lacks the imidazole ring.

    Dimethylaminoquinolines: Compounds with similar amino group modifications but different core structures.

Uniqueness

4-(Methylamino)-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific imidazole ring structure combined with the methylamino group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in simpler amines or other imidazole derivatives.

Properties

CAS No.

90311-61-8

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

4-(methylamino)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C4H7N3S/c1-5-3-2-6-4(8)7-3/h2,5H,1H3,(H2,6,7,8)

InChI Key

ORCNXAISVQLESR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CNC(=S)N1

Origin of Product

United States

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